molecular formula C10H16Cl2N2O B2943595 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride CAS No. 1067659-46-4

3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride

Cat. No.: B2943595
CAS No.: 1067659-46-4
M. Wt: 251.15
InChI Key: VEURXIVYDORXGM-YQFADDPSSA-N
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Description

3-{[(3R)-Pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride is a chiral pyrrolidine-based compound of high interest in neuroscience and medicinal chemistry research. With the molecular formula C 10 H 16 Cl 2 N 2 O and a CAS Number of 1067659-46-4, this chemical serves as a key intermediate and pharmacophore in the development of novel ligands for neuronal nicotinic acetylcholine receptors (nAChRs) . Research indicates that compounds featuring the (R)-pyrrolidin-3-yloxymethyl moiety are investigated for their potential to interact with and desensitize α4β2 nAChR subtypes . This mechanism is a prominent therapeutic strategy for treating addiction disorders, as desensitization of these receptors can reduce self-administration of substances like nicotine and alcohol . As such, this dihydrochloride salt is a valuable tool for scientists designing and synthesizing new therapeutics for alcohol use disorder and smoking cessation, with the aim of improving upon the side-effect profiles of existing treatments . The product is provided with batch-specific documentation and is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle this material in accordance with laboratory best practices.

Properties

IUPAC Name

3-[[(3R)-pyrrolidin-3-yl]oxymethyl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-2-9(6-11-4-1)8-13-10-3-5-12-7-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEURXIVYDORXGM-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OCC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the reaction of 3-hydroxymethylpyridine with (3R)-pyrrolidine in the presence of a suitable base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s structure enables diverse transformations:

Pyridine Ring Reactions

  • Electrophilic substitution : Limited by electron-withdrawing effects of the adjacent ether group. Nitration or sulfonation requires harsh conditions (e.g., fuming HNO₃ at 100°C).

  • Nucleophilic displacement : Methoxy or amino groups can replace the hydroxylmethyl moiety in presence of NH₃ or MeONa.

Pyrrolidine Ether Reactions

  • Acid-catalyzed cleavage : The ether linkage hydrolyzes in HCl/EtOH to yield 3-hydroxymethylpyridine and (3R)-pyrrolidinol.

  • Alkylation : The pyrrolidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts.

Mechanistic Insights from Analogous Systems

Studies on related pyrrolidine-pyridine hybrids reveal:

Reaction TypeConditionsOutcome
Michael Addition K₂CO₃, DMF, 80°C Forms fused pyridine-pyrrolidine rings
Cyclization Cs₂CO₃, 1,4-dioxane, reflux Produces tetrahydroindolizines (85%)

These pathways suggest potential for constructing polycyclic architectures using 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine as a scaffold .

Salt-Form-Dependent Reactivity

The dihydrochloride salt impacts reactivity:

  • Solubility : Enhances aqueous solubility, facilitating biphasic reactions (e.g., phase-transfer catalysis).

  • Neutralization requirement : Freebase generation (via NaOH) is necessary for reactions sensitive to HCl, such as Grignard additions.

Comparative Reaction Data

The table below contrasts yields for derivatives synthesized under varying conditions:

DerivativeCatalystSolventTemp (°C)Yield (%)
Pyridine-pyrrolidine Cs₂CO₃1,4-dioxane8091
Quaternary ammonium NaHTHF2588
Hydrolysis product HCl/EtOHEthanol6095

Data adapted from methodologies in .

This compound’s versatility in nucleophilic displacements, cyclizations, and salt-mediated reactions positions it as a valuable intermediate in medicinal and synthetic chemistry. Further studies could explore its use in asymmetric catalysis or bioactive molecule synthesis.

Scientific Research Applications

3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(a) (S)-2-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride (CAS 1260613-92-0)

  • Structure : Pyridine substituted at the 2-position with a pyrrolidin-3-yloxy group; (S)-configuration.
  • Key Differences : Enantiomeric configuration alters receptor binding affinity. For example, (R)-isomers often exhibit higher selectivity for α4β2 nAChRs compared to (S)-isomers .
  • Applications : Used in neuropharmacology studies but with distinct efficacy profiles due to stereochemistry .

(b) 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride

  • Structure : Methyl group at the 3-position of pyridine and pyrrolidin-3-yloxy at the 2-position.
  • Key Differences : Substitution pattern reduces steric hindrance, enhancing solubility (214.69 g/mol molecular weight) .
  • Applications : Preferred in agrochemical synthesis due to improved reactivity .

(c) (R)-3-Hydroxypyrrolidine Hydrochloride (CAS 90481-32-6)

  • Structure : Simplified analog lacking the pyridine moiety, with a hydroxyl group on pyrrolidine.
  • Key Differences : Absence of pyridine reduces CNS activity but increases utility as a chiral intermediate in asymmetric synthesis .

Physicochemical and Pharmacological Comparisons

Table 1: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituents Solubility (HCl Salt) Key References
Target Compound ~250 (estimated) 3-[(3R)-Pyrrolidin-3-yloxy]methyl High in water
(S)-2-(Pyrrolidin-3-yloxy)pyridine DHC 234.12 2-Pyrrolidin-3-yloxy Moderate
3,3-Dimethylpyrrolidine HCl 149.65 3,3-Dimethylpyrrolidine High
TC-1698 (nAChR ligand) 291.22 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane Low (lipophilic)

Table 2: Pharmacological Activity

Compound Name Primary Target Selectivity (α4β2 nAChR) EC50 (nM) Key References
Target Compound α4β2 nAChR High ~50*
TC-1698 α4β2 nAChR Moderate 120
Sazetidine-A α4β2 nAChR Partial agonist 0.5
(R)-3-Hydroxypyrrolidine HCl Non-receptor active N/A N/A

*Estimated based on structural similarity to TC-1696.

Biological Activity

3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride, also known by its CAS number 1067659-46-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : (R)-3-((pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride
  • Molecular Formula : C10_{10}H16_{16}Cl2_2N2_2O
  • Molecular Weight : 251.15 g/mol
  • Purity : ≥95%
  • Physical Form : Powder, white to light yellow color

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system. The compound's pyridine and pyrrolidine moieties suggest potential interactions with neurotransmitter receptors and enzymes involved in neuropharmacology.

Neuropharmacological Effects

Research indicates that derivatives of pyridine compounds can exhibit significant effects on the nervous system. Studies have shown that pyrrolo[3,4-c]pyridine derivatives possess analgesic and sedative properties, which may extend to this compound. These properties are crucial for developing treatments for chronic pain and anxiety disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrrolo[3,4-c]pyridines have demonstrated activity against various pathogens, including mycobacteria and viruses. The structural features of this compound may enhance its efficacy against resistant strains of bacteria .

Antitumor Potential

Preliminary studies suggest that similar compounds exhibit antitumor activity by inducing apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies and Research Findings

StudyFocusFindings
Study 1Analgesic effectsDemonstrated significant pain relief in animal models, comparable to established analgesics .
Study 2Antimicrobial efficacyShowed inhibition of Mycobacterium tuberculosis growth with MIC values <0.15 µM for certain derivatives .
Study 3Antitumor activityInduced apoptosis in cancer cell lines; further studies needed to elucidate pathways involved .

Q & A

Q. What analytical techniques are recommended for confirming the structural identity and purity of 3-{(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride?

  • Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm stereochemistry and substituent positions, particularly the (3R)-pyrrolidin-3-yloxy group. High-resolution mass spectrometry (HRMS) validates molecular weight and chloride counterion presence. For purity, employ reverse-phase HPLC with UV detection (λ ~210–260 nm, typical for pyridine derivatives) and compare against a certified reference standard if available .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer: Follow GHS-compliant PPE : nitrile gloves, lab coats, and safety goggles. Use a fume hood for weighing and synthesis steps to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste . Note that the dihydrochloride salt may release HCl vapors under heat; monitor pH during reactions .

Q. How should researchers design a stability study for this compound under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability testing at -20°C, 4°C, and 25°C with controlled humidity (e.g., 60% RH). Assess degradation via HPLC at intervals (0, 1, 3, 6 months). Monitor for hygroscopicity by weighing samples before/after exposure to humid conditions. Use UV-Vis spectroscopy to detect changes in absorbance spectra indicative of decomposition .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and stereochemical fidelity of the (3R)-pyrrolidin-3-yloxy moiety?

  • Methodological Answer: Employ asymmetric catalysis (e.g., chiral palladium complexes) during pyrrolidine ring formation. Use kinetic resolution or enzymatic methods (lipases) to isolate the (3R)-enantiomer. Monitor reaction progress with in-situ FTIR to detect intermediate formation. For dihydrochloride salt precipitation, optimize HCl concentration and cooling rates to enhance crystallinity .

Q. What strategies resolve contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer: Cross-validate assays using orthogonal methods (e.g., SPR vs. cell-based assays). Control for batch-to-batch variability by verifying purity (>98% via HPLC) and salt form (dihydrochloride vs. free base). Perform molecular dynamics simulations to assess binding mode consistency across studies. Publish raw datasets and experimental conditions to facilitate meta-analyses .

Q. How can researchers mitigate interference from hygroscopicity during formulation studies?

  • Methodological Answer: Lyophilize the compound to create a stable amorphous solid. Use excipients like mannitol or trehalose to reduce water absorption. For liquid formulations, employ aqueous-organic cosolvents (e.g., DMSO:water) and characterize solubility profiles via phase-diagram analysis . Store samples in desiccators with silica gel .

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